[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone
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Overview
Description
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone is a complex organic compound that features a piperidine ring substituted with an amino group and a methoxy group, along with a methanone moiety attached to a biphenyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Substitution Reactions: The amino and methoxy groups are introduced via substitution reactions. For instance, the methoxy group can be introduced using a methoxylation reaction.
Attachment of the Methanone Moiety: The methanone group is attached through a condensation reaction with a biphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biochemical pathways. This can lead to changes in cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-chlorophenyl)phenyl]methanone
- [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-fluorophenyl)phenyl]methanone
Uniqueness
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone is unique due to its specific substitution pattern on the piperidine ring and the biphenyl system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-6-3-4-9-17(14)15-7-5-8-16(12-15)20(23)22-11-10-18(21)19(13-22)24-2/h3-9,12,18-19H,10-11,13,21H2,1-2H3/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNHWMKWWBHDF-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CCC(C(C3)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CC[C@H]([C@H](C3)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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